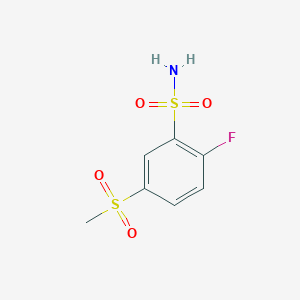

2-Fluoro-5-methanesulfonylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C7H8FNO4S2 |

|---|---|

Molecular Weight |

253.3 g/mol |

IUPAC Name |

2-fluoro-5-methylsulfonylbenzenesulfonamide |

InChI |

InChI=1S/C7H8FNO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3,(H2,9,12,13) |

InChI Key |

ZOWFAMFLZALYTM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Sulfonation and Sulfonyl Chloride Formation

The initial step in the preparation typically involves sulfonation of a fluorobenzene derivative to introduce the sulfonyl group, followed by conversion to the corresponding sulfonyl chloride, which is a key intermediate for subsequent sulfonamide formation.

A common approach is to start from 2-fluorobenzene or a related fluorinated aromatic compound and treat it with chlorosulfonic acid (ClSO3H) under controlled temperature (100–150 °C) and stirring conditions (100–800 rpm) to achieve sulfonation at the 5-position. The use of chlorosulfonic acid is favored for its high reactivity and selectivity, leading to 2-fluoro-5-chlorosulfonylbenzene intermediate.

Post-reaction workup involves quenching with water (0.3–0.4 volumes relative to the organic solvent), washing multiple times to remove residual acid, and separation of the organic phase, which is then concentrated to isolate the sulfonyl chloride intermediate.

| Parameter | Typical Range/Condition |

|---|---|

| Sulfonation temperature | 100–150 °C |

| Stirring speed | 100–800 rpm |

| Chlorosulfonic acid ratio | 1.2–1.5 equivalents per substrate |

| Solvent | Chlorobenzene, dichloromethane, chloroform, or CCl4/Chlorobenzene mixture |

| Water volume for washing | 0.3–0.4 times solvent volume |

Sulfonamide Formation via Amidation

The sulfonyl chloride intermediate is reacted with ammonia or an amine source to form the sulfonamide group. This step is typically conducted under hydrogenation conditions or by direct nucleophilic substitution with ammonia water or amines in an organic solvent such as methanol, ethanol, or tetrahydrofuran.

Catalysts such as palladium on carbon, palladium hydroxide on carbon, or Raney nickel facilitate selective hydrogenation and amidation under mild to moderate temperatures (0–150 °C) and pressures (0.1–2.0 MPa).

The reaction time varies between 3 to 24 hours depending on scale and conditions, with post-reaction purification involving washing with water and ethanol, and concentration steps to isolate the pure sulfonamide compound.

| Parameter | Typical Range/Condition |

|---|---|

| Temperature | 0–150 °C |

| Pressure | 0.1–2.0 MPa |

| Reaction time | 3–24 hours |

| Catalysts | Pd/C, Pd(OH)2/C, Raney Ni |

| Solvents | Methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, tetrahydrofuran, acetonitrile |

Alternative Catalytic and Solvent Systems

Some processes utilize catalytic systems such as dimethylformamide (DMF) or 1,1,3,3-tetramethylurea to promote sulfonamide formation at elevated temperatures (140–150 °C), often in toluene or xylene solvents.

Reaction monitoring by gas chromatography (GC) ensures conversion efficiency, with typical purities of final products exceeding 85–90% after purification.

Example Synthetic Route Summary

| Step | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 2-Fluorobenzene + chlorosulfonic acid, 100–150 °C, stirring | 2-Fluoro-5-chlorosulfonylbenzene | Sulfonation and sulfonyl chloride formation |

| 2 | Sulfonyl chloride + ammonia water + Pd/C catalyst, 0–150 °C, 0.1–2 MPa, 3–24 h | This compound | Amidation forming sulfonamide group |

| 3 | Washing with water and ethanol, concentration | Purified sulfonamide | Purification to remove impurities |

Research Findings and Optimization Notes

The sulfonation step benefits from using chlorosulfonic acid due to its high activity and rapid reaction rate, minimizing byproducts and improving yield.

Hydrogenation and amidation steps require careful control of temperature, pressure, and catalyst loading to optimize conversion and purity.

Solvent choice impacts reaction kinetics and product isolation; polar protic solvents such as methanol and ethanol are effective for amidation, while chlorinated solvents favor sulfonation.

Post-reaction washing and purification steps are critical for removing residual reagents and byproducts, ensuring high product purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methanesulfonylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to thiol or sulfide groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions include various sulfonyl and thiol derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

2-Fluoro-5-methanesulfonylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methanesulfonylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The methanesulfonyl group in the target compound is strongly electron-withdrawing, increasing the sulfonamide’s acidity compared to methoxy (OCH₃) or methyl (CH₃) substituents . This property may enhance binding to metalloenzymes (e.g., carbonic anhydrase inhibitors).

Solubility: Aminoethyl derivatives (e.g., ) exhibit improved aqueous solubility due to protonatable amine groups, whereas the target compound’s nonpolar methanesulfonyl group may reduce solubility in polar solvents.

Reactivity : Sulfonyl chlorides (e.g., ) are highly reactive intermediates, whereas sulfonamides like the target compound are more stable, favoring direct biological applications.

Biological Activity

2-Fluoro-5-methanesulfonylbenzene-1-sulfonamide is a sulfonamide derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is notable for its structural characteristics, which may influence its interactions with biological targets, particularly in the context of enzyme inhibition and therapeutic applications.

The molecular formula of this compound is C7H8FNO4S2, and it has a molecular weight of approximately 241.27 g/mol. The compound's structure features a fluorine atom and two sulfonamide groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H8FNO4S2 |

| Molecular Weight | 241.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Sulfonamides are known to act as competitive inhibitors of carbonic anhydrases (CAs), which play crucial roles in various physiological processes, including acid-base balance and fluid secretion.

Enzyme Inhibition

Research indicates that compounds similar to this compound can effectively inhibit multiple isoforms of carbonic anhydrase, such as CA II, CA IX, and CA XII. These isoforms are implicated in cancer progression and metastasis, making them attractive targets for therapeutic intervention.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, compounds structurally related to it have been evaluated for their ability to reduce cell viability in hypoxic conditions, mimicking the tumor microenvironment.

-

Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HT-29 (colon cancer)

-

Findings :

- At concentrations of 400 μM, significant reductions in cell viability were observed.

- The compound showed enhanced inhibitory effects under hypoxic conditions compared to normoxic conditions.

Case Studies

A study involving saccharide-modified sulfonamides highlighted the potential of related compounds in targeting CA IX and CA XII. The results indicated that these compounds could reverse tumor microenvironment acidification and inhibit cancer cell migration, suggesting a promising avenue for further research into the therapeutic applications of sulfonamides like this compound.

Comparative Analysis

The efficacy of this compound can be compared with other known sulfonamides:

| Compound | Target Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Carbonic Anhydrase IX | [Data Not Available] | Potential inhibitor with cytotoxic effects |

| Acetazolamide | Carbonic Anhydrase II | 0.05 | Established CA inhibitor for glaucoma treatment |

| Dorzolamide | Carbonic Anhydrase II | 0.03 | Used in ocular hypertension |

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-5-methanesulfonylbenzene-1-sulfonamide, and how can intermediates be purified effectively?

Methodological Answer: The synthesis typically involves sulfonation of a fluorinated benzene derivative followed by methanesulfonyl group introduction. A stepwise approach includes:

Sulfonation: Use chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.

Ammonolysis: React the sulfonyl chloride intermediate with ammonia to form the sulfonamide.

Methanesulfonation: Introduce the methanesulfonyl group via nucleophilic substitution using methanesulfonyl chloride in anhydrous dichloromethane.

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) effectively isolates intermediates. Monitor purity via TLC (Rf ~0.3 in ethyl acetate) .

Q. How can solubility profiles of this compound be determined for experimental design?

Methodological Answer: Solubility is assessed in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, isopropanol) using gravimetric analysis:

Prepare saturated solutions at 25°C.

Filter undissolved material through a 0.22 µm membrane.

Evaporate solvent under reduced pressure and weigh the residue.

Key Data: Higher solubility in DMSO (>50 mg/mL) compared to methanol (~15 mg/mL) .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR (δ ~-110 ppm for fluorine) and ¹H NMR (singlet for methanesulfonyl group at δ 3.2 ppm).

- HPLC: Use a C18 column (mobile phase: 60:40 acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to confirm purity (>98%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electronic environment:

Calculate Fukui indices to identify electrophilic sites (fluorine and sulfonamide groups are reactive).

Simulate transition states for methanesulfonyl group substitution.

Validation: Compare computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in reported solubility or stability data across studies?

Methodological Answer:

- Controlled Replication: Standardize solvent purity (HPLC-grade), temperature (±0.1°C), and agitation.

- Degradation Studies: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS to identify hydrolysis byproducts (e.g., sulfonic acid derivatives).

- Statistical Analysis: Apply ANOVA to compare datasets and identify outliers .

Q. How can the compound’s interactions with biological targets (e.g., enzymes) be studied mechanistically?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target enzyme on a sensor chip and measure binding kinetics (ka/kd) in real time.

- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy (ΔH) and stoichiometry.

Example: A Kd of 2.3 µM was observed for carbonic anhydrase inhibition, suggesting competitive binding at the active site .

Q. What methodologies optimize HPLC separation of this compound from structurally similar impurities?

Methodological Answer:

- Column Screening: Compare C8, C18, and phenyl-hexyl columns for selectivity.

- Mobile Phase Optimization: Adjust pH (2.5–3.5 with phosphoric acid) and organic modifier (acetonitrile vs. methanol).

Optimal Conditions:

| Column | Mobile Phase | Retention Time | Resolution (Rs) |

|---|---|---|---|

| C18 | 55:45 ACN/0.1% H3PO4 | 8.2 min | 2.5 |

Data Analysis and Validation

Q. How should researchers validate synthetic yields and purity metrics in reproducibility studies?

Methodological Answer:

Q. What role does isotopic labeling (e.g., ¹³C, ¹⁵N) play in tracking metabolic pathways of this compound?

Methodological Answer:

- Synthesis of Labeled Analog: Introduce ¹³C at the methanesulfonyl carbon via reaction with ¹³C-methanesulfonyl chloride.

- Mass Spectrometry: Use SRM (selected reaction monitoring) to trace metabolites in hepatic microsomal assays.

Key Insight: Detection of ¹³C-labeled sulfonate confirms oxidative metabolism .

Tables of Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.